molecular formula C11H11FN2 B8750063 7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8750063
M. Wt: 190.22 g/mol
InChI Key: WZOXNYYEBXHSGC-UHFFFAOYSA-N
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Patent
US05563147

Procedure details

4-Piperidone hydrochloride monohydrate (4.55 g) and 3-fluorophenylhydrazine hydrochloride (4.85 g) were added to ethanol (80 ml) and the mixture was heated under reflux for one hour. Hydrogen chloride gas was bubbled into the mixture and refluxing was recommenced for another 1.5 hours. The solution was cooled to 0° C., the hydrochloride was filtered off, washed with ethanol, dissolved in boiling water, decolourised with activated charcoal and filtered. 2M Sodium hydroxide solution was added to the warm solution until it was neutral when tested with pH paper. The pale cream solid was filtered off, washed with water and dried. Recrystallisation from acetonitrile gave a white solid which was a mixture of 7-fluoro and 9-fluoro-isomers in a ratio of 86:14 respectively (HPLC).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
3-fluorophenylhydrazine hydrochloride
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.Cl.[F:11][C:12]1[CH:13]=[C:14]([NH:18]N)[CH:15]=[CH:16][CH:17]=1>C(O)C>[F:11][C:12]1[CH:17]=[CH:16][C:15]2[C:7]3[CH2:8][NH:3][CH2:4][CH2:5][C:6]=3[NH:18][C:14]=2[CH:13]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
3-fluorophenylhydrazine hydrochloride
Quantity
4.85 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)NN
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled into the mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
the hydrochloride was filtered off
WASH
Type
WASH
Details
washed with ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
2M Sodium hydroxide solution was added to the warm solution until it
FILTRATION
Type
FILTRATION
Details
The pale cream solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from acetonitrile
CUSTOM
Type
CUSTOM
Details
gave a white solid which
ADDITION
Type
ADDITION
Details
a mixture of 7-fluoro and 9-fluoro-isomers in a ratio of 86:14 respectively (HPLC)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC=1C=CC=2C3=C(NC2C1)CCNC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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